molecular formula C8H4F3IN2 B1455023 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1048913-78-5

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1455023
CAS No.: 1048913-78-5
M. Wt: 312.03 g/mol
InChI Key: HGFIGHYABOIOEP-UHFFFAOYSA-N
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Description

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4F3IN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are well-studied and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 312.03 . Its melting point is between 114 - 116 degrees Celsius .

Scientific Research Applications

Structural and Molecular Characteristics

  • The imidazo[1,2-a]pyridine group, known for its planarity and structural integrity, is characterized by a maximum deviation of 0.021 Å. This structural feature, along with the trifluoromethyl group and the disordered atoms, contributes to its distinctive properties and applications in various fields, such as material sciences and molecular engineering (Fun et al., 2011).

Therapeutic and Biological Applications

  • Imidazo[1,2-a]pyridine is a notable scaffold in medicinal chemistry due to its versatile applications, including anticancer, antimicrobial, antiviral, and other therapeutic areas. This scaffold is incorporated in various marketed drugs and has spurred numerous structural modifications for novel therapeutic agents development (Deep et al., 2016).

Biological Studies and Synthetic Strategies

  • Imidazo[1,2-a]pyridines have been synthesized for biological evaluations, particularly as analogs of phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting their importance in drug discovery and development (Gamage et al., 2019).

Chemical Synthesis and Modification

  • The compound has been a focus of various synthetic strategies, aiming for functionalization and enhancement of its biological activities. These efforts underline its significance in pharmaceutical applications and the ongoing pursuit of more effective and targeted therapeutic agents (Ravi & Adimurthy, 2017).

Properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIGHYABOIOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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